An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene
An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-trifluorobenzene
CAS Number: 319-88-0
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2,4,6-trifluorobenzene, a versatile fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and advanced materials science. This document details the compound's physicochemical properties, spectral characteristics, synthesis, and safety information, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Physicochemical Properties
1,3,5-Trichloro-2,4,6-trifluorobenzene is a halogenated aromatic compound with a unique substitution pattern that imparts distinct chemical properties. It is a colorless to white crystalline solid under standard conditions.[1][2] There are some discrepancies in the reported physical properties across various sources, which are summarized below. The melting point is consistently reported in the range of 62-64 °C.[3][4][5] However, a significantly lower melting point of -2.5°C has also been reported.[1] The boiling point is most frequently cited as 79.5 °C at a reduced pressure of 12 mm Hg, while another source reports a boiling point of 135-136 °C at atmospheric pressure.[1][3][4][5] These variations may be attributable to different experimental conditions or the presence of impurities. The density of the compound also shows some variation in reported values.[1][3] It is noted to be insoluble in water but soluble in organic solvents such as ethanol and acetone.[1]
| Property | Value | Source(s) |
| CAS Number | 319-88-0 | [4] |
| Molecular Formula | C₆Cl₃F₃ | [6] |
| Molecular Weight | 235.418 g/mol | [7] |
| Melting Point | 62-64 °C | [3][4][5] |
| -2.5 °C | [1] | |
| Boiling Point | 79.5 °C at 12 mm Hg | [3][4] |
| 135-136 °C | [1] | |
| Density | 1.6575 g/cm³ (estimate) | [3] |
| 1.77 g/cm³ | [1] | |
| Vapor Pressure | 0.2 mmHg at 25°C | [1] |
| Flash Point | 102 °C (215 °F) | [5] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 1,3,5-Trichloro-2,4,6-trifluorobenzene. Available spectral information from various databases is summarized below.
| Spectroscopy | Data Available | Source(s) |
| ¹³C NMR | Spectrum available | [6] |
| ¹⁹F NMR | Spectrum available | [6] |
| Mass Spectrometry | GC-MS data available | [6][7] |
| Infrared (IR) | FTIR spectrum available (Film, Dichloromethane) | [6] |
| Raman | FT-Raman spectrum available | [6] |
Experimental Protocols for Spectral Analysis
While specific experimental parameters for the available spectra are not exhaustively detailed in the search results, general procedures for obtaining such spectra are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹⁹F): A solution of 1,3,5-Trichloro-2,4,6-trifluorobenzene would be prepared in a suitable deuterated solvent, such as chloroform-d (CDCl₃). The spectra would be recorded on an NMR spectrometer, for instance, a Bruker WH-90.[6] For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum. For ¹⁹F NMR, chemical shifts are reported relative to a standard, often CFCl₃.
Mass Spectrometry (MS): For Gas Chromatography-Mass Spectrometry (GC-MS), the compound would be introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into the mass spectrometer. Electron Ionization (EI) is a common method for generating ions from volatile compounds like this.[8] The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragmentation pattern, which is characteristic of the molecule's structure.
Infrared (IR) Spectroscopy: An FTIR spectrum can be obtained using various techniques. For a solid sample, the KBr pellet method is common, where the sample is ground with potassium bromide and pressed into a thin pellet.[9] Alternatively, a thin film can be cast from a solution in a volatile solvent like dichloromethane onto an IR-transparent window.[6][10] For liquids, a small drop can be placed between two KBr plates.[10]
Synthesis
A general synthetic approach for related compounds involves the diazotization of a corresponding aniline derivative followed by a Sandmeyer-type reaction. For instance, the synthesis of 1,3,5-trichlorobenzene can be achieved through the diazotization of 2,4,6-trichloroaniline. A similar strategy could potentially be adapted for the synthesis of 1,3,5-Trichloro-2,4,6-trifluorobenzene, likely starting from a suitable polychloro-fluoro-aniline precursor.
Another potential route could involve the direct fluorination of a polychlorinated benzene, or the chlorination of a polyfluorinated benzene. The synthesis of 1,3,5-trifluorobenzene from 1,3,5-trichlorobenzene using potassium fluoride in an autoclave at high temperatures has been described, suggesting that halogen exchange reactions are feasible for this class of compounds.[11]
The following diagram illustrates a generalized synthetic workflow for the preparation of halogenated benzenes, which could be conceptually applied to the synthesis of the target compound.
References
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- 4. 1,3,5-Trichloro-2,4,6-trifluorobenzene | 319-88-0 [chemicalbook.com]
- 5. 1,3,5-tricloro-2,4,6-trifluorobenceno, 98 % 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 6. 1,3,5-Trichloro-2,4,6-trifluorobenzene | C6Cl3F3 | CID 67573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1,3,5-trichloro-2,4,6-trifluoro- [webbook.nist.gov]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]
